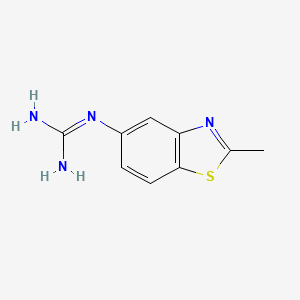

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine

Description

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine is a guanidine derivative featuring a benzothiazole scaffold substituted with a methyl group at position 2. The benzothiazole moiety, a fused bicyclic structure comprising a benzene ring and a thiazole ring, confers unique electronic and steric properties to the compound. Guanidine derivatives are of significant interest in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and π-stacking interactions, often leading to diverse pharmacological activities such as antimicrobial, antiviral, and analgesic effects .

Properties

CAS No. |

204771-65-3 |

|---|---|

Molecular Formula |

C9H10N4S |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

2-(2-methyl-1,3-benzothiazol-5-yl)guanidine |

InChI |

InChI=1S/C9H10N4S/c1-5-12-7-4-6(13-9(10)11)2-3-8(7)14-5/h2-4H,1H3,(H4,10,11,13) |

InChI Key |

QJLNNSPIQAPYLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via S-Methylisothiourea Intermediate

A widely accepted and efficient method involves the initial formation of an S-methylisothiourea intermediate from 2-aminobenzothiazole, followed by nucleophilic substitution to introduce the guanidine group.

Step 1: Formation of S-methylisothiourea intermediate

2-Amino-5-methylbenzothiazole is reacted with reagents such as S-methyl isothiourea or related electrophilic amidines under controlled conditions (often acidic or neutral media) to yield the S-methylisothiourea intermediate.

Step 2: Nucleophilic substitution to form guanidine

The S-methyl group is displaced by ammonia or primary amines (e.g., methylamine) in the presence of a base such as ammonium hydroxide or sodium hydroxide. This substitution leads to the formation of the guanidine moiety attached to the benzothiazole ring.

This method offers high selectivity and yields, and the intermediate can be isolated or used in situ for further transformations.

Direct Reaction of 2-Aminobenzothiazole with Cyano Guanidine

Another approach involves the reaction of 2-aminobenzothiazole derivatives with cyano guanidine in acidic media, which facilitates the formation of the benzothiazolyl guanidine through nucleophilic addition and cyclization steps.

Michael Addition and Cyclization Approaches

In some synthetic routes, 2-benzothiazolyl guanidine is reacted with α,β-unsaturated carbonyl compounds via Michael addition, followed by intramolecular cyclization to yield complex guanidine derivatives.

- This method allows the introduction of additional functional groups and ring systems, expanding the chemical diversity of benzothiazolyl guanidines.

- For This compound, such strategies may be adapted to incorporate the methyl substituent at the 5-position of the benzothiazole ring.

Reaction Conditions and Optimization

Characterization and Confirmation of Structure

The synthesized This compound and related derivatives are typically characterized by:

- Infrared (IR) Spectroscopy: Identification of characteristic guanidine NH and C=N stretching vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of methyl, benzothiazole, and guanidine protons and carbons.

- Elemental Analysis: Confirms the molecular formula.

- X-ray Crystallography: Occasionally used for definitive structural confirmation, especially for substituted derivatives.

Summary of Key Synthetic Routes

| Method | Starting Material | Key Intermediate | Advantages | Limitations |

|---|---|---|---|---|

| S-Methylisothiourea pathway | 2-Amino-5-methylbenzothiazole | S-methylisothiourea | High yield, straightforward | Requires handling of isothiourea |

| Cyano guanidine reaction | 2-Amino-5-methylbenzothiazole | Cyano guanidine adduct | Mild conditions, versatile | Acidic medium may limit scope |

| Michael addition/cyclization | 2-Benzothiazolyl guanidine | Michael adduct | Structural diversification | More complex reaction setup |

Chemical Reactions Analysis

Types of Reactions

N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Thiazole vs. Benzothiazole Derivatives

- N-(2-Methyl-1,3-thiazol-4-yl)guanidine (CAS 786634-51-3): This analog replaces the benzothiazole core with a simpler thiazole ring. No biological data are provided for this compound .

- N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine : The fused benzothiazole system enhances planarity and lipophilicity, which may improve bioavailability and target binding in hydrophobic pockets.

Isoxazole Derivatives

- N-(3,4-Dimethylisoxazol-5-yl)guanidine : The isoxazole ring introduces an oxygen atom instead of sulfur, altering electronic properties and hydrogen-bonding capacity. This substitution could reduce thiol-mediated interactions but increase metabolic stability .

Sulfonamide Guanidines

Compounds such as N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines (e.g., derivatives 11–18) feature a sulfonyl group, which enhances acidity and enables ionic interactions with target proteins. These derivatives are synthesized via reactions with 2-formylbenzoic acid or 2-acetylbenzoic acid under reflux conditions . While these are structurally distinct from the target compound, the sulfonyl group’s electron-withdrawing nature contrasts with the benzothiazole’s electron-rich system.

Dithiazole Guanidines

- N,N-Di-naphthalen-1-yl-N-(thioxo-5H-[1,2,4]dithiazol-3-yl)-guanidine: This compound exhibits moderate antimicrobial and analgesic activity, attributed to the dithiazole ring’s sulfur-rich environment and the naphthyl groups’ bulky substituents .

Crystalline Modifications and Salts

The patent CRYSTALLINE MODIFICATIONS OF N-(4,5-BISMETHANESULFONYL-2-METHYL-BENZOYL)GUANIDINE HYDROCHLORIDE highlights the importance of salt formation in optimizing solubility and stability. The target compound’s lack of sulfonyl groups may limit salt formation opportunities compared to this derivative .

Comparative Data Table

Biological Activity

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzothiazole derivatives. The synthesis of this compound typically involves the reaction of 2-methylbenzothiazole with guanidine. The structural characterization can be performed using techniques such as NMR and X-ray crystallography to confirm the formation of the desired product.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines through multiple mechanisms:

- Targeting Protein Kinases : Benzothiazole derivatives have been reported to inhibit several protein kinases, including EGFR and VEGFR-2, which are critical in cancer cell proliferation and survival .

- Cell Viability Assays : In vitro studies utilizing MTT assays demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), Colo205 (colon cancer), and MCF-7 (breast cancer). For instance, one derivative displayed an IC50 value comparable to standard chemotherapeutics like etoposide .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| E | Colo205 | 0.131 | Tyrosine kinase inhibition |

| F | U937 | 0.161 | Apoptosis induction |

2. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in pathological processes:

- AChE Inhibition : Some derivatives have demonstrated activity as acetylcholinesterase (AChE) inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's .

- Proton Channel Inhibition : Studies indicate that related compounds can inhibit Hv1 proton channels by binding cooperatively to their voltage-sensing domains (VSDs), suggesting a role in modulating ion transport .

Research Findings and Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Anticancer Efficacy : A study focusing on a series of benzothiazole derivatives revealed that modifications to the guanidine moiety could enhance anticancer activity. The most promising candidates were further evaluated for their selectivity against specific cancer types .

- Neuroprotective Effects : Research into benzothiazole-isothiourea derivatives demonstrated neuroprotective properties through antioxidant mechanisms and AChE inhibition, highlighting their potential in treating Alzheimer's disease .

- Mechanistic Studies : Investigations into the binding dynamics of this compound with target proteins suggested that its efficacy may stem from both competitive inhibition and allosteric modulation .

Q & A

Q. What are the recommended synthetic routes for N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves acid-mediated condensation of 2-amino-5-methyl-1,3-benzothiazole with cyanoguanidine under controlled conditions. For example, analogous compounds are synthesized via refluxing in sulfuric acid, followed by neutralization with NaOH to isolate the guanidine derivative . Optimization strategies include:

- Temperature control : Elevated temperatures (70–90°C) enhance reaction rates but require monitoring to avoid decomposition.

- Catalysts : Acidic or Lewis catalysts (e.g., H₂SO₄, HCl) improve regioselectivity.

- Purification : Recrystallization from ethanol or methanol yields >90% purity. Microwave-assisted synthesis (e.g., 60–100 W, 10–30 min) can reduce reaction time and improve efficiency .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in ethanol or DMSO. Data collection is performed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). For refinement:

- SHELXL : Widely used for small-molecule refinement due to robust handling of hydrogen bonding and disorder .

- Olex2 or WinGX : For visualization and hydrogen-bond analysis (e.g., N–H⋯N/S interactions).

- Validation : CheckCIF reports to ensure structural integrity. Reference structures like 2-(1,3-benzothiazol-2-yl)guanidinium chloride (CCDC entry 00Y) provide comparative metrics .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific GHS data may be limited, general precautions for guanidine derivatives include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors/mists.

- Storage : Tightly sealed containers in dry, cool environments to prevent hygroscopic degradation .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How do electronic effects of substituents on the benzothiazole ring influence the reactivity and biological activity of this compound?

- Electron-withdrawing groups (EWGs) : Substituents like –NO₂ or –CF₃ at the 5-position increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites.

- Electron-donating groups (EDGs) : Methyl groups improve lipophilicity, aiding membrane penetration in cellular assays.

- Structure-activity relationship (SAR) : Analogous benzothiazole-guanidine hybrids show potent inhibition of kinases (IC₅₀ < 1 µM) and antimicrobial activity (MIC = 2–8 µg/mL) .

Q. What strategies can resolve contradictory data regarding the compound's enzyme inhibition mechanisms across different studies?

- Assay standardization : Use consistent buffer systems (e.g., Tris-HCl vs. HEPES) and enzyme sources (recombinant vs. cell lysate).

- Selectivity profiling : Screen against related enzymes (e.g., PKA vs. PKC isoforms) to identify off-target effects.

- Kinetic analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive modes.

- Computational validation : Molecular dynamics (MD) simulations (e.g., GROMACS) can reconcile divergent IC₅₀ values by modeling binding stability .

Q. How can computational methods predict binding modes and affinity of this compound with biological targets?

- Docking software : AutoDock Vina or Glide (Schrödinger) for preliminary binding mode prediction.

- MD simulations : AMBER or NAMD to assess stability of ligand-receptor complexes over 100+ ns trajectories.

- Free-energy calculations : MM/PBSA or MM/GBSA to estimate ΔG binding (kcal/mol).

- Validation : Compare with experimental data (e.g., SPR, ITC) for correlation analysis. For example, benzothiazole derivatives show strong affinity (Kd ≈ 10–100 nM) for ATP-binding pockets in kinases .

Q. What are the challenges in characterizing tautomeric forms of this compound, and which spectroscopic techniques are most effective?

- Tautomerism : The guanidine group can adopt imino-amine or amino-imine forms, complicating spectral interpretation.

- NMR : ¹H/¹³C NMR in DMSO-d₆ reveals exchange broadening for tautomeric protons.

- IR spectroscopy : N–H stretching (3100–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) differentiate tautomers.

- X-ray crystallography : Definitive for solid-state tautomer assignment, as seen in related structures with planar guanidine moieties .

Q. How does the compound's solubility in various solvents impact its application in pharmacological assays?

- DMSO : Preferred for stock solutions (solubility >50 mg/mL) but may interfere with cell viability at >1% v/v.

- Aqueous buffers : Limited solubility (<1 mg/mL in PBS) necessitates surfactants (e.g., Tween-80) or cyclodextrin complexes.

- Solubility studies : Use shake-flask method with HPLC quantification (C18 column, UV detection at 254 nm). Polar aprotic solvents (e.g., DMF) enhance solubility for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.